molecular formula C15H11Br2NO3 B10871796 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate

Katalognummer: B10871796
Molekulargewicht: 413.06 g/mol
InChI-Schlüssel: BFPLJDBTUHFTKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is a chemical compound with the molecular formula C15H11Br2NO3 and a molecular weight of 413.06 g/mol . This compound is characterized by the presence of a phenylethyl group, an amino group, and two bromine atoms attached to a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate typically involves the esterification of 4-amino-3,5-dibromobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its brominated aromatic structure may enable it to interact with DNA or proteins, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-amino-3,5-dichlorobenzoate
  • 2-Oxo-2-phenylethyl 4-amino-3,5-difluorobenzoate
  • 2-Oxo-2-phenylethyl 4-amino-3,5-diiodobenzoate

Uniqueness

2-Oxo-2-phenylethyl 4-amino-3,5-dibromobenzoate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions, making this compound valuable in various research applications .

Eigenschaften

Molekularformel

C15H11Br2NO3

Molekulargewicht

413.06 g/mol

IUPAC-Name

phenacyl 4-amino-3,5-dibromobenzoate

InChI

InChI=1S/C15H11Br2NO3/c16-11-6-10(7-12(17)14(11)18)15(20)21-8-13(19)9-4-2-1-3-5-9/h1-7H,8,18H2

InChI-Schlüssel

BFPLJDBTUHFTKR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)Br)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.